A Technical Guide to N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride is a specialized chemical entity that stands at the intersection of two highly valued motifs in modern medicinal chemistry: the strained azetidine ring and the metabolically robust trifluoroacetamide group. The four-membered azetidine heterocycle has emerged as a "privileged" scaffold, prized for its ability to impart favorable pharmacokinetic properties such as increased sp³ character, conformational rigidity, and improved aqueous solubility.[1][2] Concurrently, the incorporation of fluorine, particularly as a trifluoromethyl group, is a well-established strategy to enhance metabolic stability, binding affinity, and cell permeability. This guide provides an in-depth analysis of the core chemical properties, synthesis, reactivity, and strategic applications of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride, positioning it as a critical building block for researchers, scientists, and drug development professionals aiming to access novel and potent therapeutic agents.
The Strategic Value of Azetidine and Trifluoroacetyl Moieties in Medicinal Chemistry
The design of small molecule therapeutics has increasingly favored scaffolds that are rich in sp³-hybridized carbons, moving away from flat, aromatic systems. This shift is driven by the need to create molecules with improved physicochemical properties and higher success rates in clinical development.
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The Azetidine Scaffold: Azetidines are four-membered nitrogen-containing heterocycles that offer a unique combination of properties.[1] Their inherent ring strain, while lower than that of aziridines, makes them more stable for handling while still providing unique reactivity pathways.[3] The rigid, three-dimensional structure of the azetidine ring allows for precise vectoral projection of substituents into protein binding pockets, often leading to enhanced potency and selectivity.[2] Furthermore, the nitrogen atom can serve as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, contributing to improved solubility and target engagement. Several FDA-approved drugs, including Baricitinib and Cobimetinib, feature an azetidine ring, underscoring its therapeutic relevance.[1]
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The Trifluoroacetamide Group: The trifluoroacetamide moiety serves a dual purpose. Firstly, the potent electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly lowers the pKa of the amide N-H proton and renders the adjacent carbonyl less susceptible to hydrolysis. This enhances the metabolic stability of the molecule. Secondly, and more critically in the context of this specific reagent, the trifluoroacetamide acts as a stable and reliable protecting group for the 3-amino functionality of the azetidine ring. It is robust enough to withstand a variety of reaction conditions, yet can be cleaved when desired, enabling complex, multi-step synthetic sequences.
The combination of these two functionalities in N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride provides a pre-packaged, versatile intermediate for the elaboration of complex molecular architectures.
Core Chemical and Physical Properties
The hydrochloride salt form of this compound ensures higher stability and better solubility in polar solvents compared to its freebase form, making it amenable to a wide range of synthetic transformations in solution.
| Property | Value | Source |
| Chemical Name | N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride | - |
| CAS Number | 124668-48-0 | [4] |
| Molecular Formula | C₅H₈ClF₃N₂O | [4] |
| Molecular Weight | 204.58 g/mol | [4] |
| 2D Structure | ![]() | - |
| SMILES | C1C(CN1)NC(=O)C(F)(F)F.Cl | [4] |
| InChIKey | BIRMYAUDHMGEME-UHFFFAOYSA-N | [5] |
| Appearance | White to off-white solid (Typical) | General Knowledge |
| Solubility | Soluble in water, methanol, and other polar solvents | Inferred from salt form |
| Storage Conditions | Store at room temperature under an inert atmosphere | [4] |
Stability and Reactivity Insights: The primary point of reactivity on the molecule, once neutralized, is the secondary amine within the azetidine ring (N-1). This site is readily available for nucleophilic attack, enabling reactions such as alkylation, arylation, acylation, and reductive amination. The trifluoroacetamide group is generally stable but can be hydrolyzed under forcing acidic or basic conditions to reveal the free 3-amino group, a topic explored further in Section 4. The inherent ring strain of the azetidine core makes it susceptible to ring-opening reactions, particularly in the presence of strong nucleophiles or under conditions that can form a highly strained azetidinium ion intermediate.[3]
Synthesis and Characterization
General Synthetic Strategy
N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride is typically prepared via a multi-step sequence starting from more common precursors. A conceptually straightforward approach involves the trifluoroacetylation of a protected 3-aminoazetidine derivative, followed by deprotection of the azetidine nitrogen.
The causality behind this strategy is rooted in selective protection. The Boc (tert-butyloxycarbonyl) group is a standard protecting group for the azetidine nitrogen because it is stable to the basic conditions often used in acylation and can be removed cleanly under acidic conditions, which are orthogonal to the trifluoroacetamide group.
Caption: General synthetic workflow for the target compound.
Analytical Characterization Protocol
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.
Protocol: Purity Determination by RP-HPLC
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System Preparation: Use a standard High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).[6]
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Mobile Phase Preparation:
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 25 mM Ammonium Acetate in Water.[6] The choice of additive is critical; TFA provides sharp peaks for basic compounds by acting as an ion-pairing agent, while ammonium acetate is suitable for subsequent mass spectrometry (LC-MS).
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Mobile Phase B: Acetonitrile or Methanol.
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Method Parameters:
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 210-220 nm (where amide bonds absorb).
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Injection Volume: 5-10 µL.
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Gradient: A typical screening gradient runs from 5% B to 95% B over 10-15 minutes. This ensures that both polar starting materials and potentially less polar products are eluted and resolved.
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Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
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Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all observed peaks. A purity of >95% is generally required for use in drug discovery applications.[6]
Expected Spectral Data:
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¹H NMR: Expect signals for the azetidine ring protons (typically in the 3.5-4.5 ppm range) and a broad signal for the amide N-H proton. The protons on the carbon bearing the amide will be shifted downfield.
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¹³C NMR: Signals for the two distinct carbons of the azetidine ring and the carbonyl carbon of the amide group (around 157 ppm, split into a quartet by the fluorine atoms) would be key identifiers.
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¹⁹F NMR: A sharp singlet around -75 ppm is characteristic of a CF₃ group.
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Mass Spectrometry: The positive ion mode would show the [M+H]⁺ peak for the free base at m/z 169.058.[5]
Strategic Applications in Drug Development
The primary utility of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride is as a versatile intermediate for constructing more complex molecules. The trifluoroacetamide group serves as a robust protecting group for the 3-amino function, allowing for selective chemistry to be performed at the N-1 position of the azetidine ring.
Caption: Use of the title compound as a versatile building block.
Protocol: N-1 Arylation of the Azetidine Core (Buchwald-Hartwig Amination)
This protocol describes a common and powerful method for creating a carbon-nitrogen bond, a key step in synthesizing many biologically active molecules.
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Reaction Setup: To a dry reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride (1.0 eq), the desired aryl halide (Ar-X, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a phosphine ligand (e.g., Xantphos, 0.04 eq).
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Expertise & Experience: The choice of ligand is critical. Bidentate ligands like Xantphos are often superior for coupling with four-membered rings as they promote the reductive elimination step and can prevent side reactions like beta-hydride elimination.
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Solvent and Base Addition: Add a dry, aprotic solvent such as Toluene or Dioxane. Add a non-nucleophilic base, such as Cesium Carbonate (Cs₂CO₃, 2.0 eq) or Sodium tert-butoxide (NaOtBu, 2.0 eq).
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Trustworthiness: The base is essential for two reasons. First, it neutralizes the hydrochloride salt to generate the free, nucleophilic azetidine. Second, it facilitates the catalytic cycle by regenerating the active Pd(0) species. An excess is used to ensure the reaction goes to completion.
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Reaction Execution: Seal the vial and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by LC-MS or TLC.
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Causality: Heating is required to overcome the activation energy of the oxidative addition of the aryl halide to the palladium catalyst, which is often the rate-limiting step.
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Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with a solvent like Ethyl Acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-1 arylated azetidine intermediate.
This intermediate can then be carried forward. The trifluoroacetamide group can be removed, for example by hydrolysis with lithium hydroxide in a THF/water mixture, to reveal the 3-amino group, which can then be functionalized in a subsequent step.
Safety, Handling, and Storage
Proper handling of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride is essential to ensure laboratory safety.
| Hazard Class | GHS Statement | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowedH332: Harmful if inhaled | P261: Avoid breathing dust.P270: Do not eat, drink or smoke when using this product.[4][7] |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves.P302+P352: IF ON SKIN: Wash with plenty of water.[4][8] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |
Handling:
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Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][10]
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Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7]
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Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]
Storage:
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Keep the container tightly closed in a dry and well-ventilated place.[9][10]
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Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.[4]
Conclusion
N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride is more than a simple chemical; it is a strategically designed tool for the modern medicinal chemist. It provides a robust and reliable entry point into the synthesis of novel, three-dimensional molecules that incorporate the highly desirable azetidine scaffold. By leveraging the protective nature of the trifluoroacetamide group, researchers can selectively functionalize the azetidine core, building molecular complexity in a controlled and predictable manner. Its favorable physical properties and well-defined reactivity profile make it an indispensable building block in the quest for the next generation of therapeutic agents.
References
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Coutant, E. P., et al. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. Available at: [Link]
- Guerin, D., et al. (2008). Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide. Google Patents (US20080312205A1).
-
Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available at: [Link]
-
PubChemLite. (n.d.). N-(azetidin-3-yl)-2,2,2-trifluoroacetamide hydrochloride. PubChemLite. Available at: [Link]
- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
-
Urban, M. & Cisarova, I. (2019). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
-
Cherney, R. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Rice, K. G., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available at: [Link]
-
Wallace, O. B., et al. (2010). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. achmem.com [achmem.com]
- 5. PubChemLite - N-(azetidin-3-yl)-2,2,2-trifluoroacetamide hydrochloride (C5H7F3N2O) [pubchemlite.lcsb.uni.lu]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]



